molecular formula C13H12N2O5S B1678887 尼美舒利 CAS No. 51803-78-2

尼美舒利

货号: B1678887
CAS 编号: 51803-78-2
分子量: 308.31 g/mol
InChI 键: HYWYRSMBCFDLJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

氯膦酸二钠四水合物具有广泛的科学研究应用:

作用机制

氯膦酸二钠四水合物通过抑制破骨细胞介导的骨吸收来发挥其作用。 该化合物在破骨细胞和巨噬细胞中代谢成非水解的腺苷三磷酸类似物。 这种类似物通过阻断腺苷二磷酸/腺苷三磷酸转位酶来抑制线粒体功能,导致破骨细胞凋亡 . 这种机制减少了骨吸收,有助于控制骨骼相关疾病 .

类似化合物:

氯膦酸二钠四水合物的独特性: 氯膦酸二钠四水合物以其独特的机制而独一无二,该机制涉及形成非水解的腺苷三磷酸类似物。 这种特性使其与其他可能不会形成这种类似物的双膦酸盐区分开来 .

安全和危害

Nimesulide should be used with caution due to concerns about the risk of hepatotoxicity . It has been withdrawn from the market in many countries due to these concerns . It is recommended to avoid dust formation, contact with eyes, skin, or clothing, and to not breathe dust, vapor, mist, or gas .

生化分析

Biochemical Properties

Nimesulide exerts its effects by inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process . This inhibition results in the reduction of prostaglandins, free radicals, and proteolytic enzymes, which are key mediators of inflammation .

Cellular Effects

Nimesulide influences cell function by reducing the production of inflammatory mediators. This can impact cell signaling pathways, gene expression, and cellular metabolism . The reduction in these mediators can lead to a decrease in pain and inflammation .

Molecular Mechanism

The molecular mechanism of Nimesulide involves the inhibition of COX-2 . This inhibition reduces the production of prostaglandins, free radicals, and proteolytic enzymes, which are key mediators of the inflammatory process .

Temporal Effects in Laboratory Settings

Nimesulide is rapidly and extensively absorbed after oral administration. It is rapidly distributed, extensively bound to albumin, and eliminated with a terminal half-life of about 4 hours . The unchanged drug is negligibly excreted in urine and feces .

Dosage Effects in Animal Models

In animal models, the effects of Nimesulide vary with different dosages . At low doses, Nimesulide showed inhibition of tumor growth, while at high doses, it may have toxic or adverse effects .

Metabolic Pathways

Nimesulide is mainly cleared from the body by metabolic transformation. The principal active metabolite is the 4′-hydroxyl derivative (M1) . Nimesulide also increases the aldehyde oxidase activity, which plays a role in its metabolism .

Transport and Distribution

After oral administration, Nimesulide is rapidly and extensively absorbed. It is rapidly distributed and extensively bound to albumin . This suggests that Nimesulide may be transported and distributed within cells and tissues via binding to albumin.

Subcellular Localization

Given its mechanism of action, it is likely that Nimesulide interacts with COX-2 enzymes, which are located in the endoplasmic reticulum and nuclear envelope .

准备方法

合成路线和反应条件: 氯膦酸二钠四水合物是由二氯甲烷与亚磷酸在氢氧化钠存在下反应而合成的。 该反应通常包括以下步骤:

工业生产方法: 在工业环境中,氯膦酸二钠四水合物的生产涉及大规模结晶和造粒过程。 在干法造粒过程中保留了氯膦酸原料的结晶相,确保了四水合物形式的稳定性和易于处理 .

化学反应分析

反应类型: 氯膦酸二钠四水合物会发生多种化学反应,包括:

常见试剂和条件:

主要形成的产物:

相似化合物的比较

Uniqueness of Clodronate Disodium Tetrahydrate: Clodronate disodium tetrahydrate is unique due to its specific mechanism of action involving the formation of a non-hydrolyzable adenosine triphosphate analog. This property distinguishes it from other bisphosphonates that may not form such analogs .

属性

IUPAC Name

N-(4-nitro-2-phenoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWYRSMBCFDLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037250
Record name Nimesulide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The therapeutic effects of Nimesulide are the result of its complete mode of action which targets a number of key mediators of the inflammatory process such as: COX-2 mediated prostaglandins, free radicals, proteolytic enzymes and histamine.
Record name Nimesulide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

51803-78-2
Record name Nimesulide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51803-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimesulide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051803782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimesulide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nimesulide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nimesulide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nimesulide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIMESULIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4TKW1454M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

143-144.5 °C
Record name Nimesulide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

41 grams of nimesulide-sodium salt/βCD complex of 1:1 molar ratio are obtained as a yellow fine powder. The resultant nimesulide content is 20.0±0.2% measured by UV-spectrophotometry. Solubility properties are such that 100 mg of the complex can be dissolved in 6 ml of distilled water, resulting in a slightly opalescent solution with approximately 3.5 mg/ml nimesulide content. The solution has a pH value of 8.3±0.1.
Name
nimesulide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
complex
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nimesulide
Reactant of Route 2
Reactant of Route 2
Nimesulide
Reactant of Route 3
Reactant of Route 3
Nimesulide
Reactant of Route 4
Nimesulide
Reactant of Route 5
Reactant of Route 5
Nimesulide
Reactant of Route 6
Reactant of Route 6
Nimesulide
Customer
Q & A

Q1: What is the primary mechanism of action of Nimesulide?

A1: Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2) [, , , , ]. COX-2 is an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, Nimesulide reduces the production of these prostaglandins, thus exerting its anti-inflammatory and analgesic effects.

Q2: Does Nimesulide interact with any other targets besides COX-2?

A2: While primarily known for its COX-2 inhibitory activity, studies have shown that Nimesulide can also influence other cellular processes. For instance, it has been observed to increase intracellular cyclic adenosine monophosphate (cAMP) levels in activated neutrophils, which contributes to the inhibition of platelet-activating factor (PAF) and leukotriene B4 (LTB4) release []. Additionally, research suggests that Nimesulide may exert anti-cancer effects through mechanisms involving phosphatase and tensin homolog (PTEN) upregulation, apoptosis induction, and cell cycle arrest [, , ].

Q3: How does the inhibition of COX-2 by Nimesulide translate into its observed therapeutic effects?

A3: COX-2 plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid into prostaglandins. These prostaglandins contribute to various physiological processes associated with inflammation, including vasodilation, increased vascular permeability, and sensitization of pain receptors. By inhibiting COX-2, Nimesulide reduces the production of these pro-inflammatory mediators, thereby alleviating pain and inflammation.

Q4: Are there any studies exploring the downstream effects of Nimesulide beyond its direct interaction with COX-2?

A4: Yes, research has delved into the broader cellular responses elicited by Nimesulide. For example, in pancreatic cancer cells, Nimesulide has been shown to enhance the expression of PTEN, a tumor suppressor gene, while decreasing the expression of COX-2 and vascular endothelial growth factor (VEGF) []. This suggests a potential role for Nimesulide in inhibiting tumor angiogenesis. Additionally, Nimesulide has been observed to modulate the expression of cell cycle regulatory proteins and apoptotic markers in a model of ultraviolet B-induced photocarcinogenesis [].

Q5: What is the molecular formula and weight of Nimesulide?

A5: The molecular formula of Nimesulide is C13H12N2O5S, and its molecular weight is 308.31 g/mol.

Q6: Is there any information available regarding the spectroscopic data of Nimesulide?

A6: While specific spectroscopic data may not be explicitly detailed within the provided research, techniques such as infrared (IR) and proton nuclear magnetic resonance (H1 NMR) spectroscopy have been employed to confirm the structure of Nimesulide and its derivatives [, ]. These techniques provide valuable information regarding the functional groups and structural arrangements present within the molecule.

Q7: What are the challenges associated with the formulation of Nimesulide due to its physicochemical properties?

A7: Nimesulide's poor water solubility poses a significant challenge in its formulation, particularly for parenteral administration [, , ]. This limited solubility can hinder its bioavailability and necessitate the exploration of alternative delivery strategies.

Q8: What approaches have been explored to overcome the formulation challenges associated with Nimesulide?

A8: Several strategies have been investigated to enhance the solubility and bioavailability of Nimesulide. One approach involves the formation of inclusion complexes with β-cyclodextrin, which can improve its aqueous solubility and dissolution rate [, ]. Other methods include the development of solid dispersions using hydrophilic carriers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and modified starches [, , ]. These techniques aim to disperse the drug in a matrix that facilitates its dissolution and absorption.

Q9: What is the typical pharmacokinetic profile of Nimesulide?

A9: Nimesulide is well absorbed after oral administration, reaching peak plasma concentrations (Cmax) within 1 to 3 hours [, , ]. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, and its major metabolite, hydroxynimesulide, also possesses pharmacological activity [, ]. Nimesulide is primarily eliminated in the urine, with a half-life (t1/2) of approximately 2-4 hours [].

Q10: Has the efficacy of Nimesulide been evaluated in clinical trials, and what are the key findings?

A10: Yes, numerous clinical trials have been conducted to assess the efficacy and safety of Nimesulide in various conditions, including osteoarthritis, acute pain, and dysmenorrhea. Results from these trials have demonstrated that Nimesulide is effective in reducing pain and improving functional outcomes in patients with osteoarthritis [, ]. Furthermore, it has shown efficacy in managing acute low back pain, demonstrating comparable or superior analgesic effects compared to other NSAIDs like ibuprofen []. Studies have also indicated its potential in reducing postoperative pain associated with dental procedures and periodontal surgery [, ].

Q11: What are the major safety concerns associated with Nimesulide use?

A11: While generally well-tolerated, Nimesulide has been associated with rare but potentially serious adverse effects, particularly hepatotoxicity [, , ]. Cases of liver injury, including acute hepatitis and liver failure, have been reported, leading to its withdrawal from the market in some countries [, ].

Q12: Are there any specific patient populations in whom Nimesulide use may be contraindicated or require careful monitoring?

A12: Nimesulide is generally contraindicated in patients with a history of hypersensitivity to the drug or other NSAIDs, as well as those with active peptic ulcer disease or severe hepatic impairment [].

Q13: What steps have regulatory agencies taken to address the safety concerns associated with Nimesulide?

A13: In response to reports of hepatotoxicity, regulatory agencies in some countries have implemented measures to mitigate the risks associated with Nimesulide use. These measures include limiting the duration of treatment, recommending lower doses, and strengthening warnings and precautions in the drug's label [, ].

Q14: What are some potential strategies for improving the delivery of Nimesulide to specific target tissues?

A14: Research continues to explore innovative drug delivery systems for Nimesulide to enhance its therapeutic index and minimize potential adverse effects. These strategies include the development of targeted nanoparticles, liposomes, and other nanocarriers that can deliver the drug specifically to inflamed tissues, thereby reducing systemic exposure and potential toxicity [].

Q15: Are there any promising avenues for future research on Nimesulide?

A15: Further research is warranted to elucidate the full spectrum of Nimesulide's pharmacological activities, particularly its potential as an anticancer agent [, ]. Additionally, investigations into safer and more targeted drug delivery systems hold promise for maximizing its therapeutic benefits while minimizing risks.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。